
RyRs activator 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RyRs activator 3, also known as compound A4, is a chemical compound that serves as an effective insecticide. It is particularly potent against the diamondback moths, M. separata and P. xylostella, with an LC50 value of 3.27 mg/L . The compound works by binding to the ryanodine receptor, which increases cytoplasmic calcium ion concentration, resulting in biological toxicity .
Méthodes De Préparation
The preparation of RyRs activator 3 involves synthetic routes that include the use of N-Pyridylpyrazole amide derivatives containing 4,5-Dihydroisoxazole amide . The mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . Industrial production methods for this compound are not widely documented, but custom synthesis services are available for research purposes .
Analyse Des Réactions Chimiques
RyRs activator 3 undergoes various chemical reactions, primarily involving its interaction with the ryanodine receptor. The compound can bind to the receptor, increasing cytoplasmic calcium ion concentration and producing biological toxicity . Common reagents and conditions used in these reactions include the use of calcium channels and other ion channels . The major products formed from these reactions are typically related to the disruption of calcium ion homeostasis within the target organisms .
Applications De Recherche Scientifique
RyRs activator 3 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of calcium ion release and regulation . In biology, it is employed to investigate the role of ryanodine receptors in various physiological processes, including muscle contraction and synaptic plasticity . In medicine, the compound is being explored as a potential treatment target for neurodegenerative diseases due to its ability to modulate calcium ion homeostasis . In the industry, this compound is used as an insecticide to control pest populations .
Mécanisme D'action
The mechanism of action of RyRs activator 3 involves its binding to the ryanodine receptor, a large homotetrameric calcium ion release channel localized to the sarcoplasmic reticulum . By binding to this receptor, the compound increases the concentration of cytoplasmic calcium ions, leading to biological toxicity in the target organisms . This mechanism is crucial for its effectiveness as an insecticide and its potential therapeutic applications in medicine .
Comparaison Avec Des Composés Similaires
RyRs activator 3 is unique in its high potency and specificity for the ryanodine receptor. Similar compounds include other ryanodine receptor activators and inhibitors, such as dantrolene and caffeine .
Propriétés
Formule moléculaire |
C23H19BrCl2N6O3 |
|---|---|
Poids moléculaire |
578.2 g/mol |
Nom IUPAC |
3-[2-[[5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbonyl]amino]-5-chloro-3-methylphenyl]-N-cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C23H19BrCl2N6O3/c1-11-7-12(25)8-14(16-9-18(35-31-16)23(34)28-13-4-5-13)20(11)29-22(33)17-10-19(24)30-32(17)21-15(26)3-2-6-27-21/h2-3,6-8,10,13,18H,4-5,9H2,1H3,(H,28,34)(H,29,33) |
Clé InChI |
IRIBEVXVZJQDMN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C4=NOC(C4)C(=O)NC5CC5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


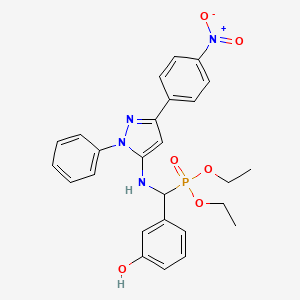

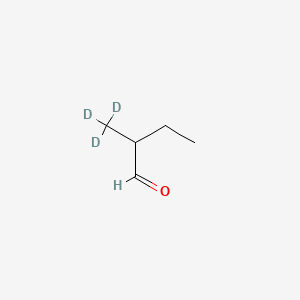
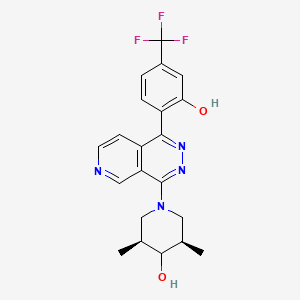

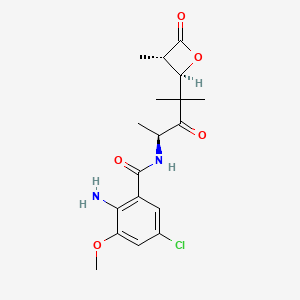
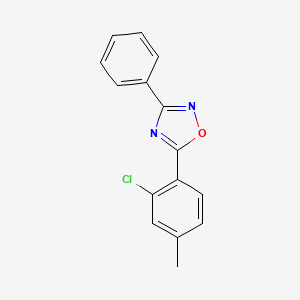
![fac-[Re(CO)3(L3)(H2O)][NO3]](/img/structure/B12375279.png)
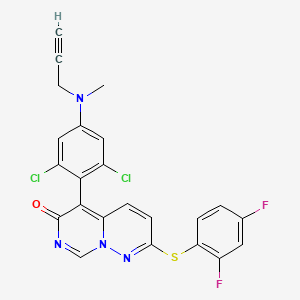
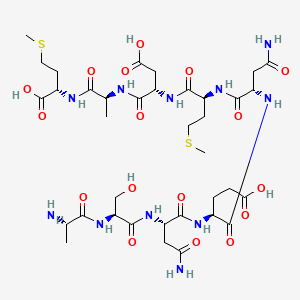
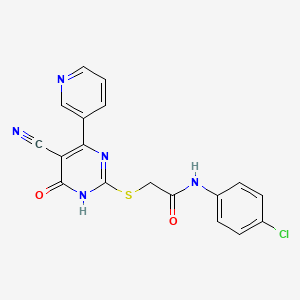
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-7-phenylhept-6-ynamide](/img/structure/B12375322.png)
![2-azido-N-[(2R,4R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12375325.png)
![2-[4-[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]acetic acid](/img/structure/B12375333.png)
